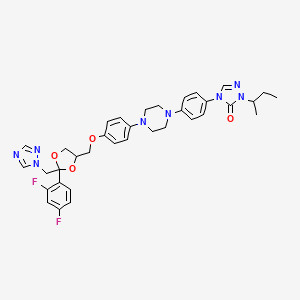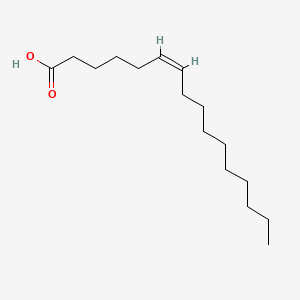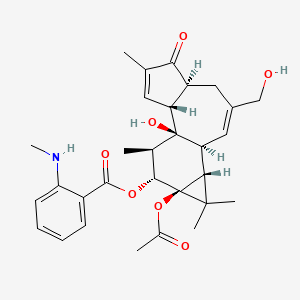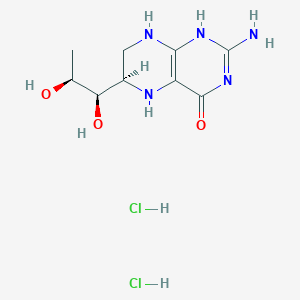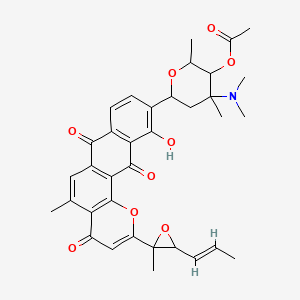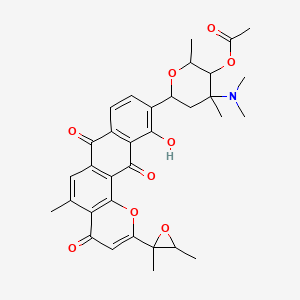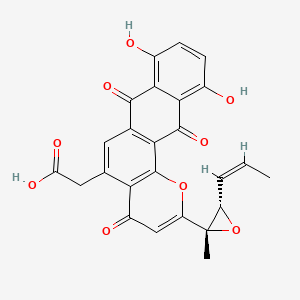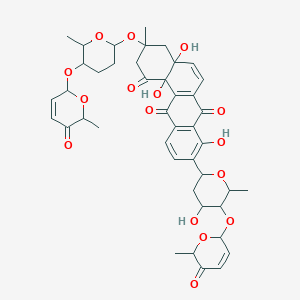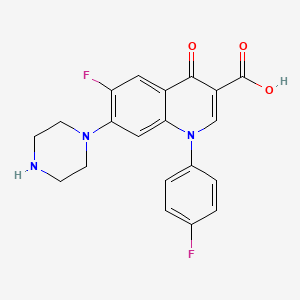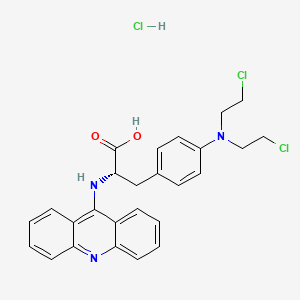![molecular formula C29H23N7O2S2 B1681519 4-Thiazolecarboxamide, N-(6-benzoyl-1H-benzimidazol-2-yl)-2-(1-thieno[3,2-d]pyrimidin-4-yl-4-piperidinyl)- CAS No. 913822-46-5](/img/structure/B1681519.png)
4-Thiazolecarboxamide, N-(6-benzoyl-1H-benzimidazol-2-yl)-2-(1-thieno[3,2-d]pyrimidin-4-yl-4-piperidinyl)-
Übersicht
Beschreibung
SC-75741 is an inhibitor of NF-κB (EC50 = 0.1 μM in an NF-κB reporter gene assay). It inhibits replication of human, avian, and swine influenza virus strains in MDCK cells in a concentration-dependent manner. It also reversibly inhibits replication of H5N1 and H7N7 avian influenza virus strains in human A549 cells. In vivo, SC-75741 (15 mg/kg, i.p.) reduces viral mRNA and production of IL-6 and CXCL10/IP-10 in the lungs of H5N1 infected mice. SC-75741 is also protective against H5N1 and H7N7 infection in mice when administered for 7 days prior to or up to 4 days post infection.
SC75741 is a NF-kappaB inhibitor. SC75741 protects mice against highly pathogenic avian influenza A virus. SC75741 significantly protects mice against infection with highly pathogenic avian influenza A viruses of the H5N1 and H7N7 subtypes. SC75741 efficiently blocks influenza virus propagation and confers a high barrier for development of viral resistance.
Wissenschaftliche Forschungsanwendungen
Here is a comprehensive analysis of the scientific research applications of SC75741, focusing on six unique applications:
Inflammation-Induced Aggregation Inhibition
SC75741 has been shown to inhibit inflammation-induced aggregation by inhibiting NF-κB, which is a key inflammatory transcription factor. This application is significant in conditions where inflammation leads to harmful protein aggregation .
Autophagy-Lysosomal Pathway Enhancement
As a multi-target inhibitor, SC75741 degrades already aggregated proteins by inhibiting c-Abl mediated autophagy-lysosomal pathway, enhancing autophagy activity in an ATG5-dependent manner .
Osteoarthritis Therapeutic Effects
In osteoarthritis (OA), SC75741 inhibits the inflammatory profile, protects articular chondrocytes from apoptosis, and inhibits miR-21 expression, which results in induced expression of various growth factors and collagen .
Influenza Virus Propagation Blockage
SC75741 blocks influenza virus replication and confers a high barrier for the development of viral resistance, making it a potential antiviral agent .
DNA Binding Impairment of NF-κB Subunit p65
By impairing the DNA binding of NF-κB subunit p65, SC75741 results in reduced expression of cytokines, chemokines, and pro-apoptotic factors, which is crucial for controlling inflammatory responses .
Activation of TFEB Nuclear Translocation
SC75741 activates TFEB nuclear translocation in an mTORC1-independent manner, which is important for cellular homeostasis and the response to stress conditions .
Wirkmechanismus
Target of Action
SC75741, also known as “4-Thiazolecarboxamide, N-(6-benzoyl-1H-benzimidazol-2-yl)-2-(1-thieno[3,2-d]pyrimidin-4-yl-4-piperidinyl)-” or “SC-75741”, is a multi-target inhibitor . It primarily targets the NF-κB and c-Abl pathways .
- NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .
- c-Abl is a protein tyrosine kinase that is involved in cell differentiation, cell division, cell adhesion, and stress response .
Mode of Action
SC75741 acts by inhibiting the DNA binding of the NF-κB subunit p65, which results in reduced expression of cytokines, chemokines, and pro-apoptotic factors . This subsequently leads to the inhibition of caspase activation and blocks caspase-mediated nuclear export of viral ribonucleoproteins . In addition, SC75741 inhibits the c-Abl mediated autophagy-lysosomal pathway .
Biochemical Pathways
SC75741 affects multiple biochemical pathways. It inhibits the NF-κB pathway, which is involved in inflammation and immune responses . It also inhibits the c-Abl mediated autophagy-lysosomal pathway, which is involved in the degradation of cellular components . SC75741 enhances the nuclear translocation of TFEB, a master regulator of lysosomal biogenesis and autophagy, via an mTORC1-independent pathway .
Pharmacokinetics
It is known to be a broad and efficient inhibitor with an ic50 of 200 nm for p65 , suggesting that it has good bioavailability.
Result of Action
SC75741 has been shown to have beneficial effects in various disease models. It efficiently blocks influenza virus propagation and reduces viral replication and H5N1-induced IL-6 and IP-10 expression in the lung of infected mice . In addition, it promotes the clearance of TDP25 aggregates, which are associated with amyotrophic lateral sclerosis (ALS), via the ATG5-dependent autophagy pathway .
Action Environment
It is known that the efficacy of sc75741 can be influenced by the presence of specific cellular components, such as nf-κb and c-abl, and disease conditions such as influenza virus infection and als .
Eigenschaften
IUPAC Name |
N-(6-benzoyl-1H-benzimidazol-2-yl)-2-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N7O2S2/c37-24(17-4-2-1-3-5-17)19-6-7-20-22(14-19)34-29(33-20)35-27(38)23-15-40-28(32-23)18-8-11-36(12-9-18)26-25-21(10-13-39-25)30-16-31-26/h1-7,10,13-16,18H,8-9,11-12H2,(H2,33,34,35,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZVBFMXWNWVKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=CS2)C(=O)NC3=NC4=C(N3)C=C(C=C4)C(=O)C5=CC=CC=C5)C6=NC=NC7=C6SC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N7O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Thiazolecarboxamide, N-(6-benzoyl-1H-benzimidazol-2-yl)-2-(1-thieno[3,2-d]pyrimidin-4-yl-4-piperidinyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,3R,5S)-5-[(3R,9R,10R,13S,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(2-hydroxypropan-2-yl)oxan-3-ol](/img/structure/B1681436.png)

